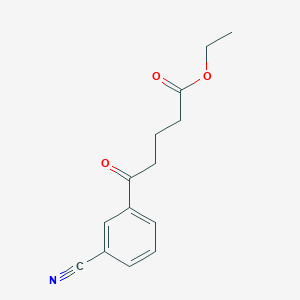
Ethyl-5-(3-cyanophenyl)-5-oxovalerate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl-5-(3-cyanophenyl)-5-oxovalerate, or 5-Cyano-5-oxovaleric acid ethyl ester, is a synthetic organic compound that is used for a variety of purposes in the scientific and medical research fields. It is a colorless to pale yellow liquid with a characteristic odor and is soluble in water, alcohol, and ether. 5-Cyano-5-oxovaleric acid ethyl ester is a versatile compound that can be used in a variety of laboratory experiments and research applications.
Wissenschaftliche Forschungsanwendungen
Reactivity with Hydrogen Peroxide : Ethyl acetoacetate, a compound related to Ethyl-5-(3-cyanophenyl)-5-oxovalerate, reacts with hydrogen peroxide under acidic conditions to form ethyl 3,3-dihydroperoxybutyrate, which undergoes novel ring closure to produce derivatives like 5-hydroperoxy-5-methyl-1,2-dioxolan-3-one (Cubbon & Hewlett, 1968).
Synthesis of Pyrimidine Derivatives : In pharmacological research, Ethyl-5-(3-cyanophenyl)-5-oxovalerate is used in the synthesis of pyrimidine derivatives, which have been investigated for their analgesic and anti-inflammatory activities (Senda, Hirota, & Notani, 1974).
Formation of Pyrazole Derivatives : Ethyl-3-ethoxymethylene-2,4-dioxovalerate, a structurally similar compound, reacts with hydrazines to form pyrazole derivatives, demonstrating its utility in organic synthesis (Kurihara, Uno, & Sakamoto, 1980).
Laquinimod Synthesis : In the synthesis of laquinimod, a drug for multiple sclerosis, a similar compound undergoes aminolysis, highlighting the role of such compounds in pharmaceutical synthesis (Jansson et al., 2006).
Supramolecular Structures : Ethyl 5-amino-1-aryl-1H-imidazole-4-carboxylates, structurally related to Ethyl-5-(3-cyanophenyl)-5-oxovalerate, have been studied for their hydrogen-bonded supramolecular structures, important in the design of molecular assemblies (Costa et al., 2007).
Formation of Photolysis Products : The photolysis of ethyl 5-oxo-2-phenyl-2,5-dihydroisoxazole-4-carboxylate, a related compound, results in diverse products, useful in understanding photochemical reactions (Ang & Prager, 1992).
Flavorings in Animal Feed : Compounds like Ethyl 4-oxovalerate, closely related to Ethyl-5-(3-cyanophenyl)-5-oxovalerate, are used as flavorings in animal feed, indicating their safety and efficacy for such applications (Westendorf, 2012).
Antagonists of 5-oxo-ETE Receptor : In the development of β-oxidation resistant antagonists for the 5-oxo-ETE receptor, variants of 5-oxovalerate side chain, structurally similar to Ethyl-5-(3-cyanophenyl)-5-oxovalerate, have been synthesized and studied (Ye et al., 2017).
Eigenschaften
IUPAC Name |
ethyl 5-(3-cyanophenyl)-5-oxopentanoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15NO3/c1-2-18-14(17)8-4-7-13(16)12-6-3-5-11(9-12)10-15/h3,5-6,9H,2,4,7-8H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AMBOXCSSYZUWSR-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CCCC(=O)C1=CC=CC(=C1)C#N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15NO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80645635 |
Source


|
| Record name | Ethyl 5-(3-cyanophenyl)-5-oxopentanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80645635 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
245.27 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl-5-(3-cyanophenyl)-5-oxovalerate | |
CAS RN |
898753-47-4 |
Source


|
| Record name | Ethyl 3-cyano-δ-oxobenzenepentanoate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=898753-47-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Ethyl 5-(3-cyanophenyl)-5-oxopentanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80645635 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![3-(2,6-Dimethylphenyl)-1-[2-(trifluoromethyl)phenyl]propan-1-one](/img/structure/B1327729.png)









